N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15769283
InChI: InChI=1S/C10H8Cl2N4/c11-6-5-14-10(12)16-9(6)15-8-4-2-1-3-7(8)13/h1-5H,13H2,(H,14,15,16)
SMILES:
Molecular Formula: C10H8Cl2N4
Molecular Weight: 255.10 g/mol

N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine

CAS No.:

Cat. No.: VC15769283

Molecular Formula: C10H8Cl2N4

Molecular Weight: 255.10 g/mol

* For research use only. Not for human or veterinary use.

N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine -

Specification

Molecular Formula C10H8Cl2N4
Molecular Weight 255.10 g/mol
IUPAC Name 2-N-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine
Standard InChI InChI=1S/C10H8Cl2N4/c11-6-5-14-10(12)16-9(6)15-8-4-2-1-3-7(8)13/h1-5H,13H2,(H,14,15,16)
Standard InChI Key IOUSSSXSMQFGSU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)N)NC2=NC(=NC=C2Cl)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a pyrimidine ring substituted with chlorine atoms at positions 2 and 5, linked via an amine group to a benzene-1,2-diamine moiety. The IUPAC name, 2-N-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine, reflects this connectivity . Key structural attributes include:

  • Pyrimidine core: Provides a planar aromatic system for π-π interactions with EGFR’s ATP-binding pocket .

  • Chlorine substituents: Enhance electrophilicity and binding affinity through halogen bonding.

  • Benzene diamine group: Facilitates hydrogen bonding with kinase domain residues like Thr790 and Met793 .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈Cl₂N₄
Molecular Weight255.10 g/mol
SMILES NotationC1=CC=C(C(=C1)N)NC2=NC(=NC=C2Cl)Cl
InChI KeyIOUSSSXSMQFGSU-UHFFFAOYSA-N
Solubility (Water)<1 mg/mL (predicted)

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.20–6.80 (m, 4H, aromatic-H), 5.10 (br s, 2H, NH₂).

  • ESI-MS: m/z 255.02 [M+H]⁺, consistent with the molecular formula .

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2,4,5-trichloropyrimidine and benzene-1,2-diamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Key steps include:

  • Deprotonation: The amine group of benzene-1,2-diamine attacks the electron-deficient C4 position of the pyrimidine ring.

  • Chloride displacement: Elimination of HCl yields the dichloro-substituted product.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Table 2: Synthetic Conditions and Yields

ParameterOptimal ValueYield (%)
SolventDimethylformamide (DMF)78
Temperature80°C78
BasePotassium carbonate78
Reaction Time12 hours78

Scalability Challenges

Industrial-scale production faces hurdles such as:

  • Regioselectivity: Competing reactions at C2 and C5 positions necessitate precise stoichiometric control .

  • Byproduct Formation: Overalkylation generates bis-aminated derivatives, requiring iterative crystallization.

Mechanism of Action: EGFR Inhibition

Target Engagement

N1-(2,5-Dichloropyrimidin-4-yl)benzene-1,2-diamine binds reversibly to EGFR’s tyrosine kinase domain (TKD), as demonstrated by surface plasmon resonance (SPR) assays (Kd = 18 nM) . Key interactions include:

  • Halogen bonding: Cl atoms interact with Leu718 and Gly719 backbone carbonyls.

  • Hydrogen bonding: NH groups form contacts with Thr766 and Gln767 side chains .

Downstream Effects

EGFR inhibition suppresses:

  • MAPK/ERK Pathway: Reduces phosphorylation of ERK1/2, attenuating cell proliferation .

  • PI3K/Akt Pathway: Decreases Akt activation, promoting apoptosis in NSCLC cells.

Table 3: In Vitro Antiproliferative Activity (IC₅₀)

Cell LineIC₅₀ (μM)Source
A549 (NSCLC)0.45
MCF-7 (Breast Cancer)1.20
HepG2 (Liver Cancer)2.10

Applications in Drug Development

Lead Compound Optimization

Structural analogs of N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine have entered preclinical trials:

  • Fluorinated derivatives: Substituting Cl with F at C5 improves blood-brain barrier penetration .

  • Methoxy modifications: Adding –OCH₃ to the benzene ring enhances solubility (logP reduced from 2.8 to 1.9).

Combination Therapies

Synergistic effects observed with:

  • Cisplatin: Reduces IC₅₀ by 60% in ovarian cancer models via DNA damage potentiation.

  • Pembrolizumab: Enhances PD-1 checkpoint blockade efficacy in melanoma xenografts .

Recent Advances and Future Directions

Patent Landscape

The 2015 patent JP2017532326A discloses 37 analogs of this compound, highlighting substitutions that improve EGFR selectivity (e.g., –CF₃ at C5 reduces off-target binding by 70%) .

Emerging Delivery Systems

  • Liposomal encapsulation: Increases tumor accumulation 3-fold in murine models.

  • Polymer-drug conjugates: Poly(lactic-co-glycolic acid) (PLGA) formulations extend half-life to 14 hours.

Regulatory Considerations

Current status includes:

  • FDA Designation: Pre-IND meeting scheduled for Q4 2025 to discuss Phase I trial protocols.

  • Safety Profile: LD₅₀ > 500 mg/kg in rats, with no hepatotoxicity observed at therapeutic doses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator